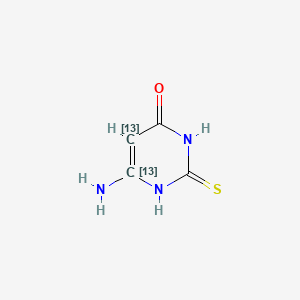
6-Amino-2-thiouracil-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-thiouracil-13C2 is a labeled isotopic compound used primarily in biochemical research. It is a derivative of thiouracil, a sulfur-containing pyrimidine analog. The compound is characterized by the presence of two carbon-13 isotopes, which makes it valuable for tracing and studying biochemical pathways and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-thiouracil-13C2 typically involves the incorporation of carbon-13 isotopes into the thiouracil structure. One common method is the reaction of thiourea with carbon-13 labeled cyanoacetic acid under controlled conditions. The reaction proceeds through a series of steps including cyclization and amination to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-thiouracil-13C2 undergoes various chemical reactions including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiouracil derivatives.
Substitution: N-alkyl or N-acyl thiouracil derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-thiouracil-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of sulfur and nitrogen into biomolecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antiviral and anticancer research.
Industry: Utilized in the synthesis of labeled compounds for drug development and environmental studies.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-thiouracil-13C2 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The labeled carbon-13 isotopes allow for detailed tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in pyrimidine metabolism and pathways related to sulfur and nitrogen incorporation.
Comparación Con Compuestos Similares
6-Amino-2-thiouracil: The non-labeled version of the compound.
6-Aminouracil: Lacks the sulfur atom, making it less versatile in certain reactions.
2-Thiouracil: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 6-Amino-2-thiouracil-13C2 is unique due to the presence of carbon-13 isotopes, which enhances its utility in tracing and studying complex biochemical processes. Its dual functionality, with both an amino group and a sulfur atom, allows for a broader range of chemical reactions and applications compared to its analogs.
Propiedades
IUPAC Name |
6-amino-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](NC(=S)NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


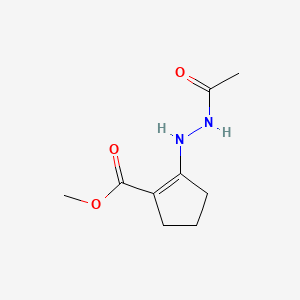
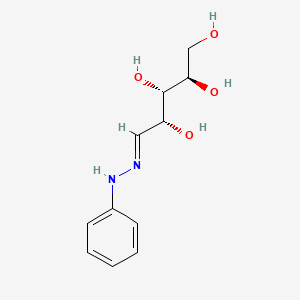
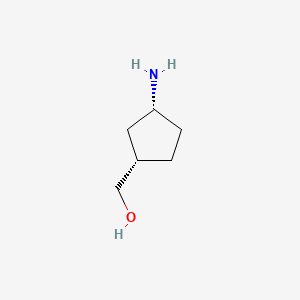
![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)
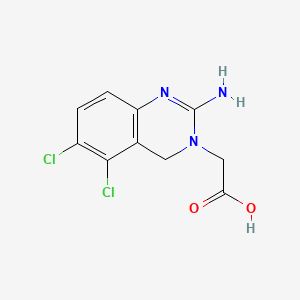
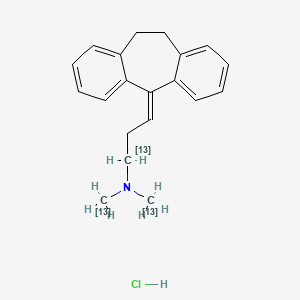
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
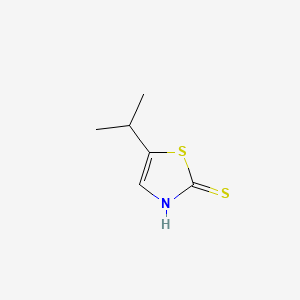
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
